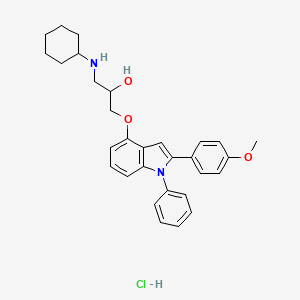
2-Propanol, 1-(cyclohexylamino)-3-((2-(4-methoxyphenyl)-1-phenyl-1H-indol-4-yl)oxy)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-(cyclohexylamino)-3-((2-(4-methoxyphenyl)-1-phenyl-1H-indol-4-yl)oxy)-, monohydrochloride is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(cyclohexylamino)-3-((2-(4-methoxyphenyl)-1-phenyl-1H-indol-4-yl)oxy)-, monohydrochloride typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Methoxyphenyl Group:
Attachment of the Cyclohexylamino Group: The cyclohexylamino group can be introduced through a nucleophilic substitution reaction, where a cyclohexylamine reacts with an appropriate leaving group on the indole core.
Formation of the Propanol Side Chain: The propanol side chain can be attached through a Grignard reaction, where a Grignard reagent reacts with an appropriate electrophile on the indole core.
Final Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanol side chain, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can occur at the indole core or the cyclohexylamino group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group or the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the propanol side chain can yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the indole core or methoxyphenyl group.
Scientific Research Applications
2-Propanol, 1-(cyclohexylamino)-3-((2-(4-methoxyphenyl)-1-phenyl-1H-indol-4-yl)oxy)-, monohydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(cyclohexylamino)-3-((2-(4-methoxyphenyl)-1-phenyl-1H-indol-4-yl)oxy)-, monohydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound can modulate the activity of these targets, leading to changes in cellular function and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Propanol, 1-(cyclohexylamino)-3-((2-(4-methoxyphenyl)-1-phenyl-1H-indol-4-yl)oxy)-, monohydrochloride
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
76423-55-7 |
|---|---|
Molecular Formula |
C30H35ClN2O3 |
Molecular Weight |
507.1 g/mol |
IUPAC Name |
1-(cyclohexylamino)-3-[2-(4-methoxyphenyl)-1-phenylindol-4-yl]oxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C30H34N2O3.ClH/c1-34-26-17-15-22(16-18-26)29-19-27-28(32(29)24-11-6-3-7-12-24)13-8-14-30(27)35-21-25(33)20-31-23-9-4-2-5-10-23;/h3,6-8,11-19,23,25,31,33H,2,4-5,9-10,20-21H2,1H3;1H |
InChI Key |
LKWPXEYROPXQKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(N2C4=CC=CC=C4)C=CC=C3OCC(CNC5CCCCC5)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide](/img/structure/B14455504.png)
![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene](/img/structure/B14455505.png)
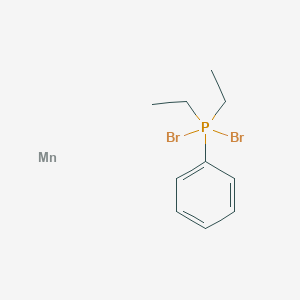



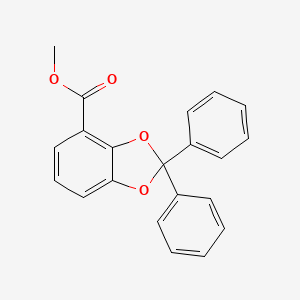
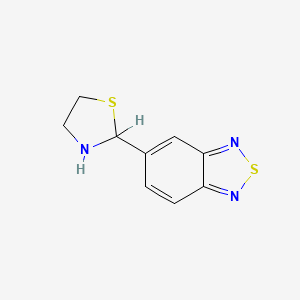
![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]-2-methylpropanenitrile](/img/structure/B14455564.png)
![1-[(Propan-2-yl)oxy]hepta-1,5-dien-4-ol](/img/structure/B14455572.png)
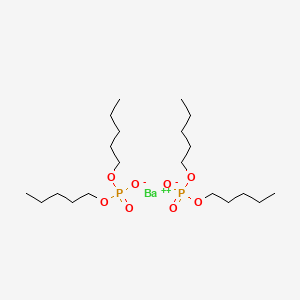
![4-[1-(4-Methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455577.png)


